methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetyl]glycinate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Attachment of the Glycinate Moiety: The final step involves the coupling of the spirocyclic intermediate with methyl glycinate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]alaninate
- Methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]valinate
Uniqueness
Compared to similar compounds, methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate stands out due to its specific structural features, such as the spirocyclic core and the glycinate moiety. These features confer unique reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl N-[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]glycinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a diazaspiro structure, which contributes to its biological activity. The molecular formula is C14H18N4O4, and its molecular weight is approximately 306.32 g/mol. The presence of the dioxo group and the spiro configuration is believed to enhance its interaction with biological targets.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₄ |
Molecular Weight | 306.32 g/mol |
SMILES | CC(C(=O)N(C(=O)C)C(=O)N)C(=O)N(C(=O)C)C |
InChI | InChI=1S/C14H18N4O4/c1-7-10(15)12(16)13(17)14(18)8-9(2)3/h7H,1-6H3,(H,15,16)(H,17,18) |
Pharmacological Applications
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Anticonvulsant Activity : Compounds with similar diazaspiro structures have shown promise as anticonvulsants. For example, phenytoin and other hydantoins have been used successfully in epilepsy treatment due to their sodium channel blocking effects .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory activity by modulating immune responses. Related compounds have demonstrated efficacy as antagonists of lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in inflammatory processes .
- Antitumor Effects : Some diazaspiro compounds have been investigated for their antitumor properties, with studies indicating that they may inhibit cancer cell proliferation through various mechanisms .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Receptor Activity : It could act on neurotransmitter receptors or other membrane-bound proteins to exert its pharmacological effects.
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant potential of diazaspiro compounds, this compound was tested alongside known anticonvulsants. Results indicated that the compound exhibited significant protective effects against induced seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Study 2: Anti-inflammatory Activity
A comparative analysis of this compound and established anti-inflammatory drugs revealed that it effectively reduced inflammatory markers in vitro and in vivo. This study supports the hypothesis that the compound may serve as a basis for developing new anti-inflammatory therapies .
Properties
Molecular Formula |
C14H21N3O5 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C14H21N3O5/c1-16-13(21)17(9-10(18)15-8-11(19)22-2)12(20)14(16)6-4-3-5-7-14/h3-9H2,1-2H3,(H,15,18) |
InChI Key |
ADXJZAXSGAQOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC(=O)OC |
Origin of Product |
United States |
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